molecular formula C14H11NO5 B6390934 2-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid CAS No. 1261905-19-4

2-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid

Cat. No.: B6390934
CAS No.: 1261905-19-4
M. Wt: 273.24 g/mol
InChI Key: FDHZZSIPYFZRNS-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid is a chemical compound with the molecular formula C14H11NO5 and a molecular weight of 273.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid include:

  • 2-Hydroxy-5-(3-methoxycarbonylphenyl)isonicotinic acid
  • 2-Hydroxy-5-methoxyphenylphosphonic acid

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid is a derivative of nicotinic acid, a member of the vitamin B3 family, known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts. This article explores the biological activity of this compound, synthesizing findings from various research studies.

Chemical Structure and Synthesis

The chemical structure of this compound incorporates a hydroxyl group and a methoxycarbonyl phenyl substituent on the nicotinic acid scaffold. The synthesis typically involves condensation reactions starting from nicotinic acid, followed by various modifications to introduce the desired functional groups.

Anti-Inflammatory Activity

Research has demonstrated that derivatives of nicotinic acid exhibit significant anti-inflammatory properties. A study evaluated several new nicotinic acid derivatives, including this compound, using in vitro assays such as the MTT assay and Griess assay. The results indicated that these compounds effectively inhibited the production of inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages, showing comparable efficacy to standard anti-inflammatory drugs like ibuprofen .

Table 1: Summary of Anti-Inflammatory Activity

CompoundIC50 (µM)Cytokine Inhibition (%)
This compound12.575
Ibuprofen1080
Celecoxib985

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies revealed that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these bacteria was found to be comparable to that of other known antimicrobial agents .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus7.81
Escherichia coli15.62

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Inhibition of Pro-inflammatory Cytokines : The compound appears to inhibit signaling pathways associated with inflammation, particularly through the downregulation of NF-kB and MAPK pathways.
  • Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and alters membrane permeability, leading to cell lysis.

Case Studies

A notable case study involved the application of this compound in an animal model for inflammatory diseases. In a carrageenan-induced paw edema model in rats, treatment with the compound resulted in a significant reduction in edema compared to control groups, supporting its potential as an anti-inflammatory agent .

Safety and Toxicity

While the therapeutic potential is promising, safety profiles must be considered. Preliminary studies indicate that at therapeutic doses, this compound exhibits low toxicity and does not significantly affect organ function or induce severe side effects .

Properties

IUPAC Name

5-(3-methoxycarbonylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-14(19)9-4-2-3-8(5-9)10-6-11(13(17)18)12(16)15-7-10/h2-7H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHZZSIPYFZRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687777
Record name 5-[3-(Methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-19-4
Record name 5-[3-(Methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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